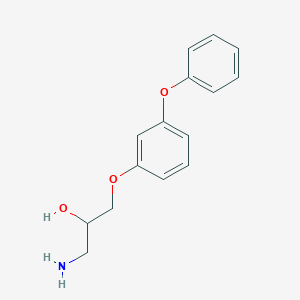![molecular formula C18H22ClN5O3 B261737 N-[2-(2-chlorophenyl)-4-[4-(2-hydroxyethyl)piperazine-1-carbonyl]pyrazol-3-yl]acetamide](/img/structure/B261737.png)
N-[2-(2-chlorophenyl)-4-[4-(2-hydroxyethyl)piperazine-1-carbonyl]pyrazol-3-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2-chlorophenyl)-4-[4-(2-hydroxyethyl)piperazine-1-carbonyl]pyrazol-3-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with a 2-chlorophenyl group and a piperazine moiety, which is further functionalized with a hydroxyethyl group. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-4-[4-(2-hydroxyethyl)piperazine-1-carbonyl]pyrazol-3-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Substitution with 2-Chlorophenyl Group: The pyrazole ring is then substituted with a 2-chlorophenyl group using a suitable electrophilic aromatic substitution reaction.
Attachment of Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a piperazine derivative.
Functionalization with Hydroxyethyl Group: The hydroxyethyl group is introduced via an alkylation reaction.
Acetylation: Finally, the compound is acetylated to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group in the piperazine moiety can be reduced to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
Chemistry
In chemistry, N-[2-(2-chlorophenyl)-4-[4-(2-hydroxyethyl)piperazine-1-carbonyl]pyrazol-3-yl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential pharmacological properties. The presence of the piperazine ring, which is common in many bioactive molecules, suggests that it could interact with biological targets such as receptors or enzymes.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential. The combination of the pyrazole and piperazine rings is found in several drugs, indicating possible applications in treating diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of N-[2-(2-chlorophenyl)-4-[4-(2-hydroxyethyl)piperazine-1-carbonyl]pyrazol-3-yl]acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as G-protein coupled receptors or ion channels, modulating their activity. The exact pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
- N-(1-(2-chlorophenyl)-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-1H-pyrazol-3-yl)acetamide
- N-(1-(2-chlorophenyl)-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)propionamide
Uniqueness
Compared to similar compounds, N-[2-(2-chlorophenyl)-4-[4-(2-hydroxyethyl)piperazine-1-carbonyl]pyrazol-3-yl]acetamide may exhibit unique properties due to the specific positioning of its functional groups. This can affect its reactivity, biological activity, and overall stability, making it a compound of interest for further research and development.
属性
分子式 |
C18H22ClN5O3 |
|---|---|
分子量 |
391.9 g/mol |
IUPAC 名称 |
N-[2-(2-chlorophenyl)-4-[4-(2-hydroxyethyl)piperazine-1-carbonyl]pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C18H22ClN5O3/c1-13(26)21-17-14(12-20-24(17)16-5-3-2-4-15(16)19)18(27)23-8-6-22(7-9-23)10-11-25/h2-5,12,25H,6-11H2,1H3,(H,21,26) |
InChI 键 |
XEUBVXMEJOFAJW-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=NN1C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)CCO |
规范 SMILES |
CC(=O)NC1=C(C=NN1C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-Furylmethyl)amino]-3-(3-methoxyphenoxy)-2-propanol](/img/structure/B261664.png)

![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide](/img/structure/B261673.png)
![N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide](/img/structure/B261674.png)
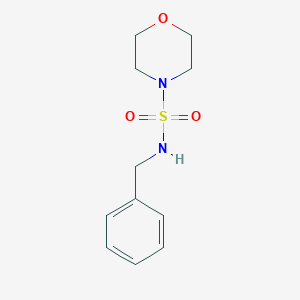
![4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine](/img/structure/B261707.png)
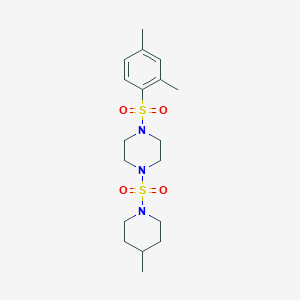
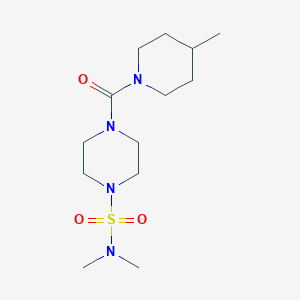
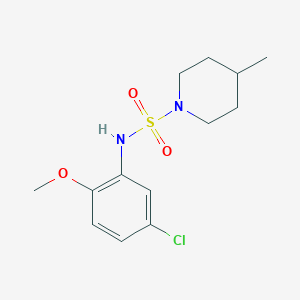
![1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane](/img/structure/B261716.png)
![1-[(4-Benzhydryl-1-piperazinyl)sulfonyl]azepane](/img/structure/B261717.png)


